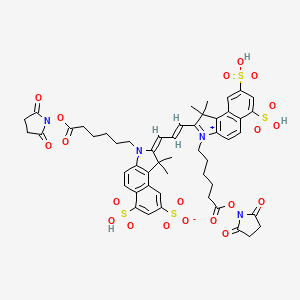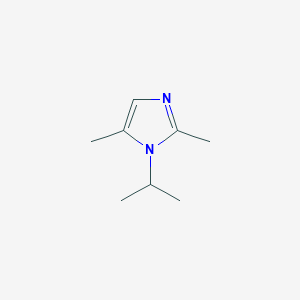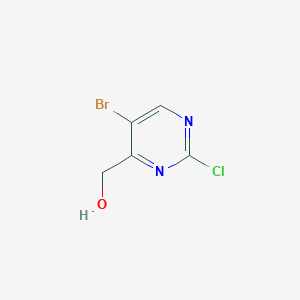![molecular formula C9H9NO2 B12949624 4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one](/img/structure/B12949624.png)
4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Spiro[benzo[d]isoxazole-7,1’-cyclopropan]-5(6H)-one is a heterocyclic compound that features a spiro linkage between a benzoisoxazole and a cyclopropane ring. This compound is part of the isoxazole family, which is known for its diverse biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Spiro[benzo[d]isoxazole-7,1’-cyclopropan]-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzoisoxazole derivatives with cyclopropane carboxylic acid in the presence of a dehydrating agent . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4H-Spiro[benzo[d]isoxazole-7,1’-cyclopropan]-5(6H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Hydrogen gas, palladium on carbon, and ethanol.
Substitution: Sodium iodide, acetone, and heat.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated isoxazole rings.
Substitution: Halogenated derivatives with substituted isoxazole rings.
Scientific Research Applications
4H-Spiro[benzo[d]isoxazole-7,1’-cyclopropan]-5(6H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4H-Spiro[benzo[d]isoxazole-7,1’-cyclopropan]-5(6H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
3-Benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one: Known for its antibacterial activity.
(S)-3-(4,6-dichloropyrimidin-2-yl)-5,6-dihydro-4H-spiro[benzo[d]isoxazole-7,1’-cyclohexan]-2’-one: Exhibits anticancer properties.
Uniqueness
4H-Spiro[benzo[d]isoxazole-7,1’-cyclopropan]-5(6H)-one is unique due to its spiro linkage, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
spiro[4,6-dihydro-1,2-benzoxazole-7,1'-cyclopropane]-5-one |
InChI |
InChI=1S/C9H9NO2/c11-7-3-6-5-10-12-8(6)9(4-7)1-2-9/h5H,1-4H2 |
InChI Key |
WHECVNUHEYMGIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(=O)CC3=C2ON=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


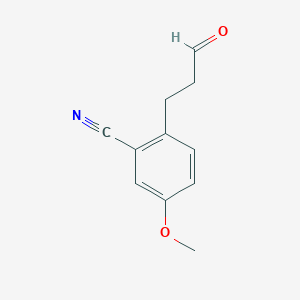
![Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B12949553.png)
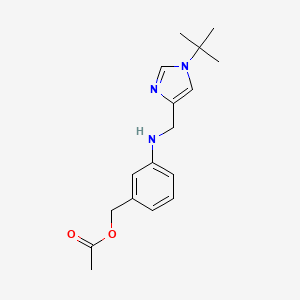

![2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B12949561.png)
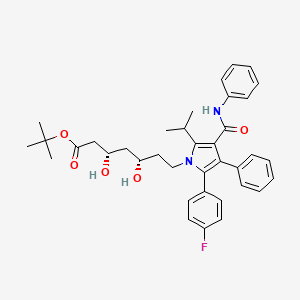
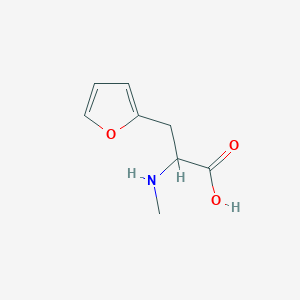
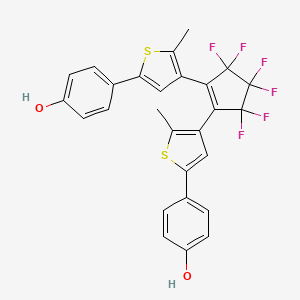
![1,4-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12949593.png)

